t-Boc-N-amido-PEG3-thiol
Overview
Description
t-Boc-N-amido-PEG3-thiol is a polyethylene glycol derivative containing a tert-butoxycarbonyl-protected amino group and a thiol group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine, while the thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG3-thiol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Polyethylene Glycol Linker Addition: The protected amino group is then reacted with a polyethylene glycol linker, usually through a nucleophilic substitution reaction.
Thiol Group Introduction: The thiol group is introduced by reacting the polyethylene glycol derivative with a thiol-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the polyethylene glycol derivative with the tert-butoxycarbonyl-protected amino group.
Purification: Purification of the intermediate compounds using techniques such as column chromatography.
Final Product Formation: Introduction of the thiol group and final purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG3-thiol undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under mild acidic conditions to yield the free amine.
Thiol Reactions: The thiol group can participate in thiol-ene reactions, thiol-disulfide exchange reactions, and metal surface binding.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid are commonly used for deprotection.
Thiol Reactions: Reagents such as maleimide, ortho-pyridyl disulfide, and vinylsulfone are used for thiol reactions.
Major Products
Free Amine: Obtained after deprotection of the tert-butoxycarbonyl group.
Thiol Conjugates: Formed by reacting the thiol group with maleimide, ortho-pyridyl disulfide, or vinylsulfone.
Scientific Research Applications
t-Boc-N-amido-PEG3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface coatings.
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG3-thiol involves:
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, exposing the free amine.
Thiol Reactivity: The thiol group reacts with various functional groups, enabling the formation of stable conjugates with biomolecules or surfaces.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG3-amine: Contains a tert-butoxycarbonyl-protected amino group and an amine group instead of a thiol group.
t-Boc-N-amido-PEG2-CH2CO2H: Features a carboxyl group instead of a thiol group and has two polyethylene glycol units.
t-Boc-N-amido-dPEG23-amine: Contains a longer polyethylene glycol chain and an amine group.
Uniqueness
t-Boc-N-amido-PEG3-thiol is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a thiol group, which allows for versatile conjugation and surface modification applications. The hydrophilic polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUSUXTCYNDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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